

in vitro evaluation of novel 3-Chloro-1,8-naphthyridine analogs

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Compound of Interest

Compound Name: 3-Chloro-1,8-naphthyridine

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An In-Depth Comparative Guide to the In Vitro Evaluation of Novel **3-Chloro-1,8-naphthyridine** Analogs

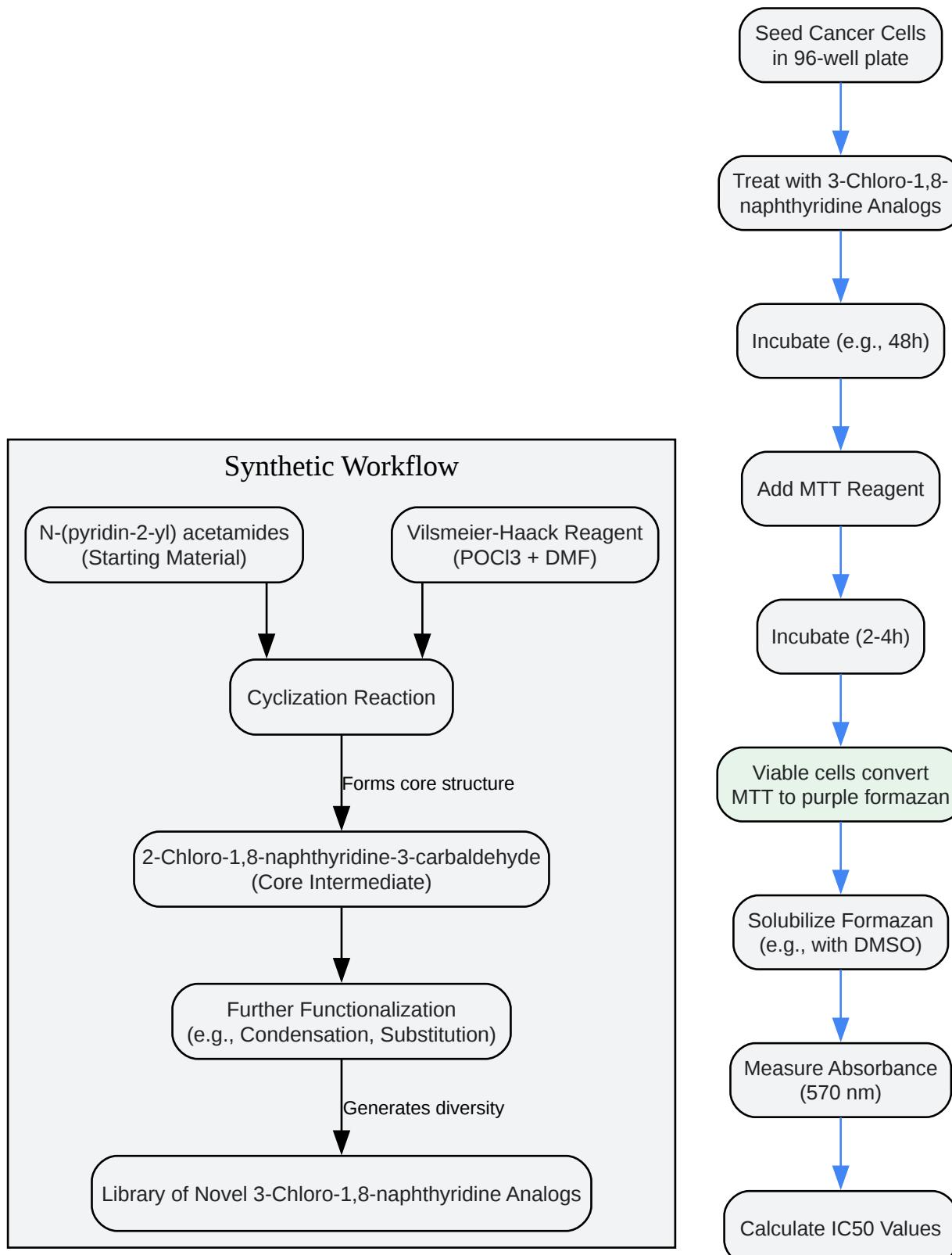
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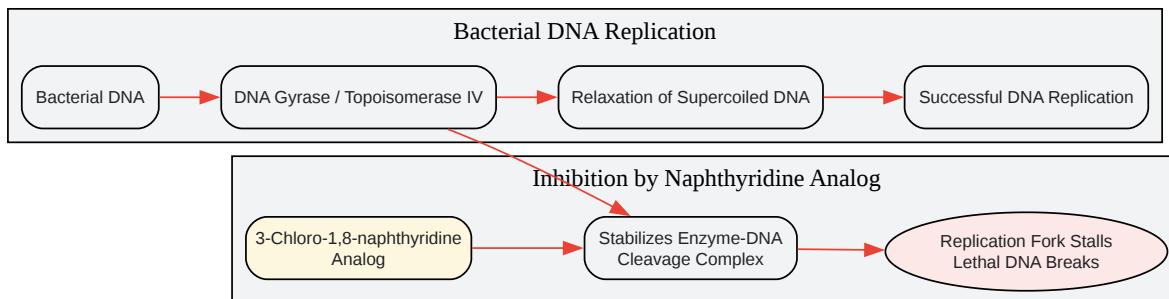
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity.^[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.^{[1][2][3][4]} The strategic introduction of a chlorine atom at the C-3 position of the naphthyridine ring serves as a critical modification point, influencing the electronic and steric properties of the molecule. This guide provides a comprehensive comparison of novel **3-Chloro-1,8-naphthyridine** analogs, focusing on their in vitro performance, the causality behind experimental design, and the crucial structure-activity relationships (SAR) that guide future drug development.

The Synthetic Foundation: Accessing the 3-Chloro-1,8-naphthyridine Core

The generation of a diverse library of analogs for biological screening begins with a robust and efficient synthetic strategy. A prevalent method for constructing the core **3-Chloro-1,8-naphthyridine** structure is the Vilsmeier-Haack cyclization. This reaction typically involves treating substituted N-(pyridin-2-yl) acetamides with a Vilsmeier reagent, commonly generated in situ from phosphorus oxychloride (POCl_3) and dimethylformamide (DMF).^[5] This process

not only forms the bicyclic naphthyridine ring system but also introduces the key chloro and formyl groups, which can be further elaborated to yield the final target compounds.[6][7]





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